7-HYDROXY-4H-BENZO[1,4]THIAZIN-3-ONE is a heterocyclic compound characterized by the presence of both sulfur and nitrogen atoms in its ring structure. This compound belongs to the class of benzothiazine derivatives, which are often explored for their biological activities and potential applications in medicinal chemistry and materials science. The chemical formula for 7-HYDROXY-4H-BENZO[1,4]THIAZIN-3-ONE is with a molecular weight of approximately 181.21 g/mol.
The synthesis of 7-HYDROXY-4H-BENZO[1,4]THIAZIN-3-ONE typically involves the cyclization of suitable precursors. A common method includes the reaction of 2-aminothiophenol with a carbonyl compound, followed by oxidation to yield the benzothiazinone structure. This process may utilize acidic or basic catalysts and may require elevated temperatures and specific solvents to facilitate the cyclization .
In industrial settings, the production of this compound is optimized for scalability and cost-effectiveness. Techniques such as continuous flow reactors and green chemistry principles are employed to enhance yield and purity while minimizing environmental impact. The use of efficient purification methods is also crucial in achieving high-quality products .
The molecular structure of 7-HYDROXY-4H-BENZO[1,4]THIAZIN-3-ONE features a benzothiazine core with a hydroxyl group at the 7-position. The InChI representation for this compound is InChI=1S/C8H7NO2S/c10-5-1-2-6-7(3-5)12-4-8(11)9-6/h1-3,10H,4H2,(H,9,11)
and its InChI Key is GJRKJMSYGXBCNU-UHFFFAOYSA-N
.
The structural properties can be further analyzed using spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. These techniques help in confirming the presence of functional groups and elucidating the compound's structure.
7-HYDROXY-4H-BENZO[1,4]THIAZIN-3-ONE can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation processes, reducing agents such as sodium borohydride for reduction, and various electrophiles/nucleophiles for substitution reactions. The specific conditions (temperature, solvent, catalyst) vary based on the desired transformation .
The mechanism of action for 7-HYDROXY-4H-BENZO[1,4]THIAZIN-3-ONE involves its interaction with biological targets that may include enzymes or receptors relevant to its pharmacological effects. The precise pathways through which this compound exerts its biological activities are still under investigation but are likely related to its ability to modulate biochemical pathways due to its structural features.
7-HYDROXY-4H-BENZO[1,4]THIAZIN-3-ONE is typically a solid at room temperature with a melting point reported around 147–150 °C. Its solubility varies with solvents; it is soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
The compound exhibits reactivity typical of heterocyclic compounds containing sulfur and nitrogen. Its ability to undergo oxidation and reduction reactions makes it versatile in synthetic chemistry. Additionally, its aromatic nature allows for electrophilic substitution reactions on the benzene ring .
7-HYDROXY-4H-BENZO[1,4]THIAZIN-3-ONE has garnered interest in various scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2